Potassium P-fluorobenzenesulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Potassium P-fluorobenzenesulfonate is an organic compound with the molecular formula C6H4FKO3S and a molecular weight of 214.26 g/mol . It is a potassium salt of P-fluorobenzenesulfonic acid and is known for its applications in various chemical reactions and industrial processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Potassium P-fluorobenzenesulfonate can be synthesized through the reaction of P-fluorobenzenesulfonic acid with potassium hydroxide. The reaction typically occurs in an aqueous medium, where the acid and base react to form the potassium salt and water as a byproduct.
Industrial Production Methods: In industrial settings, the production of this compound involves the use of large-scale reactors where P-fluorobenzenesulfonic acid is neutralized with potassium hydroxide under controlled temperature and pressure conditions. The resulting product is then purified through crystallization and filtration processes to obtain the desired purity level .
Analyse Chemischer Reaktionen
Types of Reactions: Potassium P-fluorobenzenesulfonate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the fluorine atom is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can be involved in redox reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and other strong bases. The reactions are typically carried out in polar solvents such as water or alcohols.
Oxidation and Reduction: Reagents like hydrogen peroxide or sodium borohydride can be used under specific conditions to achieve the desired redox transformations.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium hydroxide can yield P-hydroxybenzenesulfonate .
Wissenschaftliche Forschungsanwendungen
Potassium P-fluorobenzenesulfonate has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of fluorinated aromatic compounds.
Biology: The compound can be used in biochemical assays to study enzyme activities and protein interactions.
Industry: this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products
Wirkmechanismus
The mechanism of action of Potassium P-fluorobenzenesulfonate involves its ability to act as a nucleophile or electrophile in chemical reactions. The fluorine atom in the compound can participate in various interactions, making it a versatile reagent in organic synthesis. The molecular targets and pathways involved depend on the specific application and reaction conditions .
Vergleich Mit ähnlichen Verbindungen
Potassium P-toluenesulfonate: Similar in structure but with a methyl group instead of a fluorine atom.
Potassium P-chlorobenzenesulfonate: Contains a chlorine atom instead of fluorine.
Potassium P-bromobenzenesulfonate: Contains a bromine atom instead of fluorine.
Uniqueness: Potassium P-fluorobenzenesulfonate is unique due to the presence of the fluorine atom, which imparts distinct chemical properties such as increased electronegativity and reactivity compared to its analogs. This makes it particularly useful in reactions requiring strong nucleophiles or electrophiles .
Eigenschaften
Molekularformel |
C6H4FKO3S |
---|---|
Molekulargewicht |
214.26 g/mol |
IUPAC-Name |
potassium;4-fluorobenzenesulfonate |
InChI |
InChI=1S/C6H5FO3S.K/c7-5-1-3-6(4-2-5)11(8,9)10;/h1-4H,(H,8,9,10);/q;+1/p-1 |
InChI-Schlüssel |
PHURJEQDJVCPNR-UHFFFAOYSA-M |
Kanonische SMILES |
C1=CC(=CC=C1F)S(=O)(=O)[O-].[K+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.